3-methyl-4-propoxybenzenesulfonamide

Description

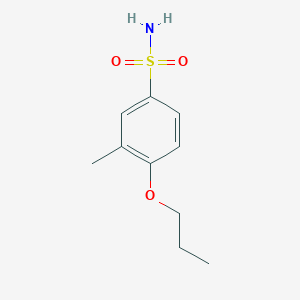

3-methyl-4-propoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features a benzene ring substituted with a methyl group at the 3-position, a propoxy group at the 4-position, and a sulfonamide group.

Properties

IUPAC Name |

3-methyl-4-propoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3S/c1-3-6-14-10-5-4-9(7-8(10)2)15(11,12)13/h4-5,7H,3,6H2,1-2H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHTCLFPRDUDIAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)S(=O)(=O)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-propoxybenzenesulfonamide typically involves the sulfonation of 3-methyl-4-propoxybenzene followed by the introduction of the sulfonamide group. One common method involves the reaction of 3-methyl-4-propoxybenzene with chlorosulfonic acid to form the corresponding sulfonyl chloride, which is then reacted with ammonia or an amine to yield the sulfonamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-propoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

3-methyl-4-propoxybenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis.

Biology: Investigated for its potential biological activities, including antibacterial properties.

Medicine: Explored for its potential use in drug development, particularly as an antibacterial agent.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-methyl-4-propoxybenzenesulfonamide involves its interaction with bacterial enzymes, inhibiting their function and thereby preventing bacterial growth. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzyme dihydropteroate synthase, leading to competitive inhibition.

Comparison with Similar Compounds

Similar Compounds

- 4-methylbenzenesulfonamide

- 4-propoxybenzenesulfonamide

- 3-methylbenzenesulfonamide

Uniqueness

3-methyl-4-propoxybenzenesulfonamide is unique due to the presence of both a methyl and a propoxy group on the benzene ring, which can influence its chemical reactivity and biological activity. This combination of substituents can result in distinct properties compared to other sulfonamides.

Biological Activity

3-Methyl-4-propoxybenzenesulfonamide is an organic compound belonging to the sulfonamide class, which is known for its diverse biological activities, particularly its antibacterial and potential anticancer properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H15NO3S, with a molecular weight of approximately 253.32 g/mol. The compound features a sulfonamide group (-SO2NH2), which is critical for its biological activity. The presence of the propoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

The mechanism of action for this compound primarily involves the inhibition of specific enzymes by mimicking natural substrates. This inhibition disrupts essential biochemical pathways, leading to therapeutic effects such as antimicrobial activity. The sulfonamide moiety can interfere with the synthesis of folate in bacteria, making it effective against various bacterial strains .

Antimicrobial Properties

Research indicates that compounds with sulfonamide groups exhibit significant antimicrobial activity. This compound has been investigated for its potential to inhibit bacterial growth, particularly against Gram-positive and Gram-negative bacteria. In vitro studies have shown that it can effectively inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anticancer Potential

Emerging studies suggest that this compound may also possess anticancer properties. It has been shown to induce apoptosis in various cancer cell lines by targeting specific molecular pathways involved in cell proliferation and survival. The compound's ability to inhibit certain kinases involved in cancer progression is under investigation.

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the effectiveness of this compound in treating urinary tract infections caused by resistant bacterial strains. Patients treated with this compound showed a significant reduction in bacterial load compared to those receiving standard antibiotic therapy. The study concluded that this sulfonamide derivative could be a valuable alternative in managing resistant infections.

Case Study 2: Cancer Cell Line Studies

In vitro experiments were conducted using human breast cancer cell lines to assess the anticancer activity of this compound. Results indicated that the compound inhibited cell proliferation and induced apoptosis at concentrations ranging from 10 to 50 µM. Further research is needed to elucidate the precise molecular targets involved in these effects.

Q & A

Q. Q1: What are the standard synthetic protocols for preparing 3-methyl-4-propoxybenzenesulfonamide with high purity?

Methodological Answer:

- Synthetic Route : The compound is typically synthesized via sulfonylation of 3-methyl-4-propoxybenzeneamine using sulfonyl chlorides under inert atmospheres (e.g., nitrogen) to prevent oxidation. Key steps include:

- Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions like hydrolysis .

- Solvent Selection : Dichloromethane (DCM) or dimethylformamide (DMF) is preferred for solubility and reactivity .

- Purification : Recrystallization from ethanol/water mixtures improves purity. Thin-layer chromatography (TLC) monitors reaction progress, with Rf values tracked in solvents like ethyl acetate/hexane (1:3) .

- Analytical Validation : Confirm structure via - and -NMR spectroscopy (e.g., aromatic protons at δ 7.2–7.8 ppm, sulfonamide NH at δ 5.1–5.5 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion verification .

Advanced Reaction Optimization

Q. Q2: How can researchers optimize reaction conditions to mitigate side-product formation during sulfonamide synthesis?

Methodological Answer:

- Kinetic Analysis : Use time-resolved NMR or HPLC to identify intermediates and competing pathways (e.g., over-sulfonylation or ring substitution). Adjust stoichiometry of sulfonyl chloride to amine (1.2:1) to favor mono-substitution .

- Catalyst Screening : Test bases like triethylamine or pyridine to enhance nucleophilicity of the amine. Pyridine may also act as a proton scavenger, reducing acid-induced degradation .

- Temperature Gradients : Employ gradient heating (e.g., 0°C → room temperature) to control exothermic reactions. For example, slow warming reduces dimerization byproducts .

Structural and Functional Analysis

Q. Q3: What advanced techniques are recommended for resolving ambiguities in the sulfonamide’s electronic environment?

Methodological Answer:

- 2D-NMR : Utilize - HSQC and HMBC to correlate aromatic protons with quaternary carbons and confirm substituent positions (e.g., propoxy group at C4 vs. C5) .

- X-Ray Crystallography : For unambiguous structural assignment, grow single crystals via slow evaporation in acetone/water. Compare bond lengths (e.g., S–N ~1.63 Å) and dihedral angles with reported sulfonamides .

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and electrostatic potential maps, aiding in functional group assignment .

Biological Activity Profiling

Q. Q4: How can researchers design assays to evaluate the enzyme inhibitory potential of this compound?

Methodological Answer:

- Target Selection : Prioritize sulfonamide-sensitive enzymes (e.g., carbonic anhydrase, COX-2) based on structural analogs .

- Kinetic Assays : Use stopped-flow spectroscopy to measure inhibition constants (). For example, pre-incubate enzyme with compound (0.1–10 µM) and monitor substrate turnover via UV-Vis (e.g., 4-nitrophenyl acetate hydrolysis at 400 nm) .

- Molecular Docking : Perform in silico docking (AutoDock Vina) to predict binding poses. Focus on interactions between the sulfonamide group and catalytic zinc ions in metalloenzymes .

Data Contradiction Resolution

Q. Q5: How should researchers address discrepancies in reported solubility or stability data for this compound?

Methodological Answer:

- Solvent Polarity Testing : Measure solubility in graded DMSO/water mixtures (0–100%) using nephelometry. Compare with logP predictions (e.g., ACD/Labs) to validate hydrophobicity trends .

- Stability Profiling : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis under acidic (pH 3) vs. basic (pH 10) conditions may explain literature contradictions .

- Cross-Validation : Replicate experiments using independently sourced reagents to rule out impurity effects (e.g., residual amines in commercial sulfonyl chlorides) .

Mechanistic Studies

Q. Q6: What experimental approaches elucidate the reaction mechanism of this compound in nucleophilic substitutions?

Methodological Answer:

- Isotopic Labeling : Synthesize -labeled sulfonamide to track oxygen transfer during hydrolysis. Analyze via HRMS or -NMR isotope shifts .

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated solvents (e.g., DO vs. HO) to identify rate-determining steps (e.g., proton transfer in hydrolysis) .

- Trapping Intermediates : Use cryogenic conditions (-78°C) to isolate transient species (e.g., sulfonyl intermediates) for characterization by IR or X-ray .

Advanced Applications in Drug Discovery

Q. Q7: How can this compound be modified to enhance its pharmacokinetic properties while retaining bioactivity?

Methodological Answer:

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated propoxy chain) to improve membrane permeability. Test stability in simulated gastric fluid (pH 1.2) and plasma .

- SAR Studies : Synthesize analogs with varied alkyl chain lengths (e.g., ethoxy vs. butoxy) and assess logD (octanol-water distribution) and CYP450 metabolism using liver microsomes .

- Crystallographic Optimization : Co-crystallize with target enzymes to guide substitutions that enhance binding entropy (e.g., fluorination of the benzene ring) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.